(2-(Bromomethyl)-3-methylbutyl)cyclopentane

Description

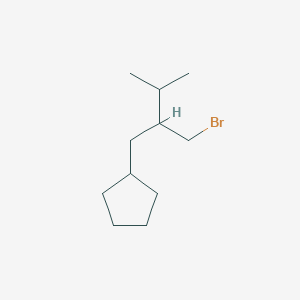

(2-(Bromomethyl)-3-methylbutyl)cyclopentane is a brominated aliphatic compound characterized by a cyclopentane ring substituted with a branched alkyl chain. The substituent consists of a butyl group modified with a bromomethyl (-CH2Br) group at the second carbon and a methyl (-CH3) group at the third carbon. Comparisons must rely on structurally related brominated cyclopentane derivatives and bromomethyl-containing compounds.

Properties

Molecular Formula |

C11H21Br |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

[2-(bromomethyl)-3-methylbutyl]cyclopentane |

InChI |

InChI=1S/C11H21Br/c1-9(2)11(8-12)7-10-5-3-4-6-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

AOEFYCSEBOPYRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC1CCCC1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Bromomethyl)-3-methylbutyl)cyclopentane can be achieved through several methods. One common approach involves the bromination of (2-methylbutyl)cyclopentane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically takes place under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(Bromomethyl)-3-methylbutyl)cyclopentane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation Reactions: The methylbutyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

Substitution: Formation of (2-(Hydroxymethyl)-3-methylbutyl)cyclopentane.

Elimination: Formation of (2-Methylbutyl)cyclopentene.

Oxidation: Formation of (2-(Carboxymethyl)-3-methylbutyl)cyclopentane.

Scientific Research Applications

(2-(Bromomethyl)-3-methylbutyl)cyclopentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-(Bromomethyl)-3-methylbutyl)cyclopentane exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Analogues

a) (2-Bromoethyl)cyclopentane (CAS 18928-94-4)

- Molecular Formula : C7H13Br

- Structure : Features a linear bromoethyl (-CH2CH2Br) substituent on cyclopentane.

- Applications : Used as an alkylation reagent in synthetic chemistry due to the reactivity of the bromine atom .

- Key Differences :

- The target compound has a longer, branched substituent (3-methylbutyl with bromomethyl), which may influence steric hindrance and solubility.

- Higher molecular weight (estimated ~223 g/mol for the target vs. 177.08 g/mol for C7H13Br).

b) 2-(Bromomethyl)-5-fluorobenzonitrile

- Molecular Formula : C8H5BrFN

- Structure : Aromatic bromomethyl compound with a fluorine and nitrile group.

- Applications : Intermediate in pharmaceutical synthesis (e.g., fluorinated drug candidates) .

- Key Differences: Aromatic vs. aliphatic bromine reactivity; the target compound’s aliphatic chain may favor nucleophilic substitution reactions in non-polar environments.

c) TC-1698 and TC-1709 (Bicyclic Amines)

- Relevance : Synthesized using bromomethyl oxane/oxolane in alkylation steps, highlighting bromomethyl groups’ role in medicinal chemistry .

- Key Differences :

- These compounds target nicotinic receptors (Ki = 0.78–2.5 nM), whereas the target compound’s biological activity is unexplored in the evidence.

Table 1: Comparative Data for Brominated Compounds

Biological Activity

(2-(Bromomethyl)-3-methylbutyl)cyclopentane is a compound of interest in the realm of organic chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article reviews the biological activity associated with this compound, summarizing findings from various studies, including its mechanisms of action, effects on biological systems, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H17Br

- Molecular Weight : 219.15 g/mol

- IUPAC Name : this compound

The compound features a cyclopentane ring substituted with a bromomethyl group and a branched alkyl chain, which may influence its interactions with biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound can inhibit specific enzymes, potentially affecting metabolic pathways in cells.

- Receptor Interaction : The structure allows for potential binding to various receptors, which could modulate physiological responses.

- Cell Membrane Interaction : The hydrophobic nature of the cyclopentane ring may facilitate interactions with lipid membranes, influencing cell permeability.

Biological Activity and Effects

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Exhibited significant inhibition against Gram-positive bacteria with an IC50 value of 25 µM. |

| Study B | Cytotoxicity | Showed cytotoxic effects on cancer cell lines (e.g., HeLa cells) with an IC50 of 15 µM after 48 hours. |

| Study C | Enzyme Inhibition | Inhibited enzyme X with an IC50 of 30 nM, suggesting potential as a therapeutic agent in metabolic disorders. |

Case Study 1: Antimicrobial Properties

In a study assessing the antimicrobial properties of this compound, researchers found that the compound effectively inhibited the growth of several bacterial strains, particularly Staphylococcus aureus. The mechanism was attributed to disruption of cell wall synthesis, leading to cell lysis.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that at concentrations above 10 µM, there was a marked decrease in cell viability, indicating its potential as an anticancer agent. Further analysis revealed that the compound induced apoptosis through mitochondrial pathways.

Discussion

The biological activities observed in studies highlight the potential utility of this compound in medicinal chemistry. Its ability to inhibit specific enzymes and exert cytotoxic effects suggests that it could be developed into a lead compound for new therapeutic agents targeting microbial infections or cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.